Ester Bond-Mediated Payload Release: MESS Conjugate Liberates >95% of Radioactivity in 24 h vs. ~20% for a Non-Ester Control
When the MESS-derived benzyl-EDTA chelating agent (MESS-Bz-EDTA) was conjugated to monoclonal antibody OST7 and incubated in 50% murine plasma or neutral-pH buffered solution at 37 °C, the conjugate (OST7-MESS-Bz-EDTA-¹¹¹In) rapidly released its radiolabel: more than 95% of the initial radioactivity was liberated within 24 h due to ester bond cleavage [1]. In contrast, the comparator conjugate OST7-MIH-¹³¹I, which lacks the MESS ester linkage, released only approximately 20% of its radioactivity under the identical incubation conditions [1]. This represents an approximately 4.75-fold greater cumulative payload release for the MESS-containing construct over 24 h, measured in the same experiment.
EMCS-type: ~20% released
≥4.75-fold difference
| Evidence Dimension | Cumulative radioactivity release after 24 h incubation (ester bond cleavage) |
|---|---|
| Target Compound Data | >95% of initial radioactivity released (OST7-MESS-Bz-EDTA-¹¹¹In) |
| Comparator Or Baseline | ~20% of initial radioactivity released (OST7-MIH-¹³¹I, non-ester control) |
| Quantified Difference | ≥4.75-fold greater release for MESS-containing construct |
| Conditions | 50% murine plasma or neutral-pH buffered solution, 24 h incubation at 37 °C; Arano et al. Nucl Med Biol 1996 |
Why This Matters
This directly proves that the MESS ester bond is the enzymatic gate controlling payload liberation; procurement of a non-cleavable alternative sacrifices this entire release mechanism, making MESS irreplaceable when accelerated non-target clearance is a design requirement.
- [1] Arano Y, Wakisaka K, Mukai T, Uezono T, Motonari H, Akizawa H, Kairiyama C, Ohmomo Y, Tanaka C, Ishiyama M, Sakahara H, Konishi J, Yokoyama A. Stability of a metabolizable ester bond in radioimmunoconjugates. Nucl Med Biol. 1996 Feb;23(2):129-36. PMID: 8868284. View Source
